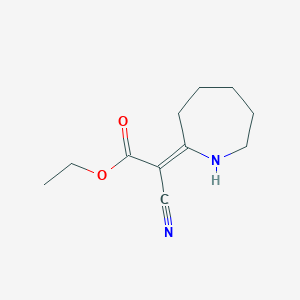

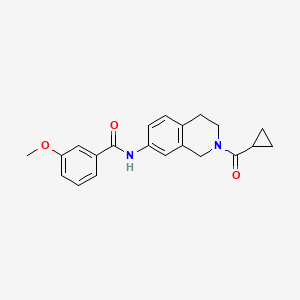

ethyl (2E)-azepan-2-ylidene(cyano)ethanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (2E)-azepan-2-ylidene(cyano)ethanoate is an organic compound that contains a carboxylate ester and a nitrile group. It is a colorless liquid with a pleasant odor and is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .

Mechanism of Action

Target of Action

Ethyl (2E)-azepan-2-ylidene(cyano)ethanoate, also known as Ethyl 2-cyanoacrylate, is primarily used as an adhesive in commercial superglues . Its primary targets are surfaces where adhesion is required. The compound works by interacting with the moisture present on the surface to form strong bonds .

Mode of Action

The compound polymerizes rapidly in the presence of moisture . This polymerization is initiated by the small amount of water present in the air or on the surface to which it is applied. The polymer forms within a matter of minutes, creating a bond that is often stronger than the materials it joins .

Biochemical Pathways

This reaction is a type of addition polymerization, and it occurs because the compound contains a highly reactive cyanoacrylate group .

Result of Action

The result of Ethyl 2-cyanoacrylate’s action is the formation of a strong, durable bond that can adhere various surfaces together. The bond forms rapidly, often within minutes, and is typically stronger than the materials being joined . Despite its strength, the polymer can be removed by soaking it in acetone or mild acids .

Action Environment

The efficacy and stability of Ethyl 2-cyanoacrylate are influenced by environmental factors such as humidity and temperature. The presence of moisture is necessary for the polymerization reaction to occur, and the rate of this reaction can be affected by the level of humidity in the environment . Additionally, the compound is stable under normal storage conditions but can polymerize upon exposure to heat or sunlight .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2E)-azepan-2-ylidene(cyano)ethanoate can be synthesized through several methods:

Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide.

Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of strong mineral acids like concentrated sulfuric acid.

Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-azepan-2-ylidene(cyano)ethanoate undergoes various types of chemical reactions:

Condensation Reactions: It can participate in Knoevenagel condensation and Michael addition due to its acidic methylene group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.

Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Knoevenagel Condensation: Typically involves aldehydes or ketones and a base such as sodium ethoxide.

Michael Addition: Requires a Michael acceptor and a base like potassium carbonate.

Major Products

Diethyl Malonate: Formed from the reaction of cyanoacetic acid ethyl ester with ethanol in the presence of strong acids.

Coumarin Derivatives: Formed through condensation with salicylaldehyde.

Scientific Research Applications

Ethyl (2E)-azepan-2-ylidene(cyano)ethanoate has several applications in scientific research:

Chemistry: Used as a versatile synthetic building block for various functional and pharmacologically active substances.

Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.

Industry: Utilized in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Ethyl Cyanoacetate: Contains similar functional groups and is used in similar synthetic applications.

Diethyl Malonate: Another ester with similar reactivity in condensation reactions.

Ethyl Acetoacetate: Used in similar condensation reactions but has different reactivity due to the presence of a ketone group.

Uniqueness

Ethyl (2E)-azepan-2-ylidene(cyano)ethanoate is unique due to its combination of nitrile and ester groups, which provide a versatile platform for various synthetic applications. Its ability to participate in multiple types of reactions makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name |

ethyl (2E)-2-(azepan-2-ylidene)-2-cyanoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-15-11(14)9(8-12)10-6-4-3-5-7-13-10/h13H,2-7H2,1H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIXRHZKCPKQIV-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCCCCN1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/1\CCCCCN1)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2741289.png)

![9-ethoxy-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2741291.png)

![N-[(2-Morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2741293.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-phenylcarbamate](/img/structure/B2741295.png)

![5-chloro-2-fluoro-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2741296.png)

![2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2741300.png)

![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2741305.png)

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B2741309.png)